N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro and fluoro-substituted phenyl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with a phenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloro-4-fluorophenylamine and 4-phenylpiperazine as the primary starting materials.
Reaction Steps: The process involves the formation of an amide bond between the amine group of 3-chloro-4-fluorophenylamine and the carboxylic acid derivative of 4-phenylpiperazine.
Catalysts and Conditions: The reaction is often catalyzed by coupling agents such as carbodiimides (e.g., DCC, EDC) and carried out under mild conditions to avoid decomposition of the reactants.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Hydroxylated phenyl derivatives.
Reduction Products: Reduced amides or piperazine derivatives.
Substitution Products: Substituted amides or piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A positive allosteric modulator of metabotropic glutamate receptors.
2,6-Difluoro-3-methylbenzamide: A compound with similar structural features but different functional groups.
Uniqueness: N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-16-12-14(6-7-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQONDJVBAUOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-00-1 |
Source
|
Record name | N-(3-CHLORO-4-FLUOROPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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